molecular formula C24H20N2O5 B2658213 ethyl 4-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamido)benzoate CAS No. 442557-53-1

ethyl 4-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamido)benzoate

Cat. No.: B2658213
CAS No.: 442557-53-1
M. Wt: 416.433
InChI Key: SIKGSWUMIUKJKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamido)benzoate is a complex organic compound belonging to the benzo[de]isoquinoline-1,3-dione family. This compound is characterized by its unique structure, which includes a benzo[de]isoquinoline core, making it a subject of interest in various fields of scientific research, particularly in the development of chemosensors and fluorescent probes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamido)benzoate typically involves multiple steps. One common method starts with the bromination of benzo[de]isoquinoline-1,3-dione, followed by a reaction with ethylenediamine or N-(2-aminoethyl)acetamide. This is then subjected to acidic hydrolysis to yield the desired amide . Further functionalization can be achieved through reactions with aromatic aldehydes and other reagents to introduce various substituents .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. This includes the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamido)benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups, enhancing the compound’s utility in different applications .

Mechanism of Action

The mechanism of action of ethyl 4-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamido)benzoate involves its interaction with specific molecular targets, often through the formation of stable complexes. This interaction can lead to changes in the fluorescence properties of the compound, making it useful as a sensor . The molecular pathways involved typically include photoinduced electron transfer (PET) and photoinduced charge transfer (PCT) effects, which are crucial for its function as a chemosensor .

Properties

IUPAC Name

ethyl 4-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5/c1-2-31-24(30)16-9-11-17(12-10-16)25-20(27)13-14-26-22(28)18-7-3-5-15-6-4-8-19(21(15)18)23(26)29/h3-12H,2,13-14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKGSWUMIUKJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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